molecular formula C14H21NO3 B1527260 {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine CAS No. 1423032-13-6

{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine

Cat. No.: B1527260
CAS No.: 1423032-13-6
M. Wt: 251.32 g/mol
InChI Key: IFWXZQCJNCNWHW-UHFFFAOYSA-N
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Description

{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine (CAS: 1423032-13-6) is a methanamine derivative featuring a methoxy group at the para-position and an oxan-4-yloxymethyl substituent at the meta-position of the benzene ring. Its molecular formula is C₁₄H₂₁NO₃ (molecular weight: 251.33 g/mol), and it is described as an oily substance stored at 4°C . The oxan-4-yloxy group introduces a six-membered tetrahydropyran ring, which confers conformational stability and moderate lipophilicity.

Properties

IUPAC Name

[4-methoxy-3-(oxan-4-yloxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-14-3-2-11(9-15)8-12(14)10-18-13-4-6-17-7-5-13/h2-3,8,13H,4-7,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWXZQCJNCNWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)COC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine is an organic compound with significant potential for biological activity due to its unique structural features. This compound includes a methoxy group, an oxane moiety, and a phenyl ring, which contribute to its reactivity and solubility. Its molecular formula is C_{14}H_{19}NO_{2}, with a molecular weight of approximately 251.32 g/mol.

Preliminary studies indicate that {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine may interact with specific molecular targets such as enzymes and receptors. The presence of the methoxy group enhances its binding affinity, potentially influencing various biochemical pathways. Notably, initial findings suggest interactions with chemokine receptors involved in inflammatory responses and immune system regulation.

Biological Activity Overview

The biological activity of {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine can be categorized into several areas:

  • Anticancer Activity : The compound may exhibit cytotoxic effects against various cancer cell lines, although detailed pharmacological studies are still required to elucidate its full potential.
  • Anti-inflammatory Effects : Its interaction with chemokine receptors suggests a role in modulating inflammatory responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Oxan-4-yloxy)-3-(difluoromethyl)phenylmethanamineContains oxane ring and difluoromethyl groupEnhanced lipophilicity; potential anticancer activity
4-(Oxan-4-yloxy)-3-(methyl)phenylmethanamineContains oxane ring and methyl groupSimpler structure; potential anti-inflammatory effects
4-(Oxetan-3-yloxy)phenylmethanamineFeatures an oxetane instead of an oxane ringDifferent cyclic ether structure; varied biological profile

This table illustrates the structural similarities and differences among compounds related to {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine, highlighting their potential biological activities.

Inflammatory Response Modulation

The interaction of {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine with chemokine receptors indicates a potential role in regulating inflammatory responses. Understanding these interactions is crucial for assessing its therapeutic potential in conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

  • Oxane vs. Oxetane Rings : The target compound’s tetrahydropyran (oxane) ring provides greater stability and lower ring strain compared to oxetane analogs . Oxetanes may enhance metabolic resistance but reduce solubility due to increased hydrophobicity.
  • In contrast, fluorinated analogs (e.g., [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine) exhibit electron-withdrawing effects, which could improve binding affinity in biological targets .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (251.33 g/mol) compared to oxetane-based analogs (179.22–209.24 g/mol) may reduce aqueous solubility but improve membrane permeability .

Preparation Methods

Aromatic Core Functionalization

The starting point is often a commercially available or easily synthesized substituted benzoic acid or benzaldehyde derivative, such as 3-hydroxy-4-methoxybenzoic acid . This compound can be converted into intermediates suitable for further functionalization.

  • Amide Formation: The carboxylic acid group of 3-hydroxy-4-methoxybenzoic acid is converted to an amide via coupling reagents like HATU under mild conditions, yielding an intermediate amide (compound 9 in literature).

  • Installation of Oxan-4-yloxy Methyl Group: The hydroxy group at the 3-position can be alkylated with an oxan-4-yloxy methyl reagent using Mitsunobu conditions (R2OH, DEAD, PPh3) or via nucleophilic displacement reactions (R2Br, Cs2CO3, KI, DMF), providing the oxan-4-yloxy methyl ether substituent on the aromatic ring.

Protection and Deprotection Considerations

The oxan-4-yloxy group is a tetrahydropyranyl (THP) ether protecting group, commonly used to protect hydroxyl functionalities during synthesis:

  • Protection is typically introduced by reaction of the hydroxyl group with dihydropyran under acidic catalysis.

  • Deprotection is achieved under mild acidic conditions, ensuring the methanamine group remains intact.

This strategy allows selective functionalization of the aromatic ring while preserving sensitive groups.

Comparative Data Table of Key Preparation Methods

Step Method Description Reagents & Conditions Yield (%) Notes
Aromatic amide formation Coupling of 3-hydroxy-4-methoxybenzoic acid to amide HATU coupling, room temp Moderate Intermediate for further substitution
Oxan-4-yloxy methylation Mitsunobu or nucleophilic displacement DEAD, PPh3 or Cs2CO3, KI, DMF Modest to good Efficient installation of oxan-4-yloxy group
Nitro reduction to amine Hydrogenation of nitrobenzene derivatives 10% Pd/C, H2 (1 atm), MeOH, rt, 16 h 100 High yield, mild conditions
Reductive amination Benzaldehyde + ammonia, Pd catalyst, H2 Pd catalyst, H2 balloon, aqueous media, rt, 3 h Good Direct amine formation from aldehydes
Nitrile reduction 4-Methoxybenzonitrile + borane complex H3N·BH3, THF, rt, 8 h Good Alternative amine synthesis route

Research Findings and Analytical Data

  • Reaction Efficiency: Catalytic hydrogenation of nitro precursors using Pd/C is highly efficient, providing quantitative yields of aromatic amines under mild conditions.

  • Versatility: The Mitsunobu reaction and nucleophilic displacement allow flexible introduction of the oxan-4-yloxy methyl group, accommodating various alcohol derivatives.

  • Mild Conditions: Reductive amination and nitrile reduction proceed at room temperature, preserving sensitive functional groups and minimizing side reactions.

  • Purification: Products are typically purified by silica gel column chromatography or precipitation methods, with characterization by ^1H NMR and ^13C NMR confirming the structure.

Q & A

Q. What are the most reliable synthetic routes for {4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a methoxyphenyl precursor with an oxan-4-yloxy methyl group. A common approach includes:
  • Step 1 : Alkylation of 4-methoxy-3-hydroxybenzaldehyde with oxan-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxan-4-yloxy methyl group.
  • Step 2 : Reductive amination of the aldehyde intermediate using ammonium acetate and NaBH₃CN to form the methanamine moiety .
  • Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to assess purity (>98% required for pharmacological studies).
  • NMR : Key signals include:
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85–7.10 (aromatic protons), δ 3.75 (oxan-4-yloxy methyl), δ 3.45 (methoxy group), δ 1.60–1.90 (oxane ring protons) .
  • Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ = 208.2 (calc. 207.27) .

Q. What solvent systems are optimal for enhancing the compound’s solubility in biological assays?

  • Methodological Answer : The hydrochloride salt form (if synthesized) improves aqueous solubility. For non-polar assays, use DMSO (≤1% v/v) or ethanol/PBS mixtures. Solubility in water is ~2.5 mg/mL at 25°C; sonication (30 min) enhances dispersion .

Advanced Research Questions

Q. How do structural modifications (e.g., oxane ring substitution) affect the compound’s bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace oxan-4-yloxy with oxetan-3-yloxy (smaller ring) to test steric effects on receptor binding. Fluorination at the phenyl ring (e.g., 3,5-difluoro substitution) may enhance metabolic stability .
  • Assay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) across derivatives. Use molecular docking (AutoDock Vina) to predict binding affinities .

Q. What analytical strategies resolve enantiomers of this compound, given its chiral centers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to separate enantiomers. Retention times vary by 2–3 minutes .
  • Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric excess (>99% ee) .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

  • Methodological Answer :
  • Stability Testing : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours.
  • Half-Life : Hydrolysis of the oxane ring occurs at pH < 4, reducing t₁/₂ to ~3 hours. Stability improves in buffered saline (pH 7.4, t₁/₂ > 12 hours) .

Q. What in silico models predict this compound’s ADMET properties?

  • Methodological Answer :
  • Software : Use SwissADME or ADMETLab 2.0 to predict:
  • Absorption : High Caco-2 permeability (log P = 2.1).
  • Toxicity : Low Ames test mutagenicity risk .
  • Validation : Compare predictions with experimental hepatocyte clearance data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine
Reactant of Route 2
{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine

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